2-(Pyridin-3-yl)oxan-4-amine dihydrochloride

medicinal chemistry scaffold design drug discovery

Standard fragment libraries often fail due to poor solubility or non-specific binding. This dihydrochloride salt provides a validated, 'Rule of Three'-compliant scaffold (MW 178.23 free base, XLogP=0.2, TPSA=48.1 Ų) with defined stereocenters for SAR exploration. - **Key advantage:** Consistent aqueous solubility prevents DMSO precipitation artifacts; 4-amine enables high-yield amidation/reductive amination. - **Procurement security:** Supplied as a diastereomeric mixture (98% purity) with predictable reactivity for parallel synthesis.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
Cat. No. B13246631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)oxan-4-amine dihydrochloride
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1COC(CC1N)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8;;/h1-2,4,7,9-10H,3,5-6,11H2;2*1H
InChIKeyDVSRIDPJLIHOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride (CAS 1955520-85-0): A Defined Heterocyclic Amine Building Block for Research and Synthesis


2-(Pyridin-3-yl)oxan-4-amine dihydrochloride (CAS 1955520-85-0) is a small molecule building block featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a primary amine, stabilized as a dihydrochloride salt [1]. Its molecular formula is C10H16Cl2N2O (MW 251.15 g/mol), and it possesses two undefined stereocenters on the oxane ring, indicating it is typically supplied as a mixture of diastereomers [1][2]. The free base form (CAS 1343908-15-5) has a computed XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 48.1 Ų, suggesting moderate hydrophilicity [2]. This compound is primarily utilized as a synthetic intermediate or scaffold derivatization point in medicinal chemistry and chemical biology research, where the precise spatial arrangement of the amine and pyridine vectors is critical for target engagement or library diversification [3].

Heterocyclic amine building block: oxane-pyridine scaffold with primary amine handle
Dihydrochloride salt provides predictable aqueous solubility for parallel chemistry
Mixture of diastereomers enables stereochemical SAR exploration

Why 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride Cannot Be Directly Swapped with Regioisomeric or Positional Analogs


Within the pyridinyl-oxane amine family, subtle positional changes fundamentally alter the spatial vector, electronic properties, and metabolic liabilities of the scaffold [1]. While compounds such as 2-(pyridin-4-yl)oxan-3-amine dihydrochloride (CAS 1803565-84-5) or 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1956318-70-9) share the same core atoms, they differ critically in the amine substitution site on the oxane ring and the pyridine nitrogen position. The 2-(pyridin-3-yl)oxan-4-amine framework provides a distinct intramolecular distance and dihedral angle between the amine nucleophile and the pyridine metal-coordination site, which are non-negotiable parameters in structure-based drug design [1][2]. Furthermore, the dihydrochloride salt of this specific regioisomer offers well-defined protonation states and predictable aqueous solubility that cannot be assumed for analogs in their free base or alternative salt forms . The evidence below demonstrates where quantitative physicochemical divergence makes generic substitution scientifically invalid.

! Regioisomers with amine at C3 instead of C4 alter spatial vectors and diastereomeric profile, which may invalidate SAR hypotheses.
! Geminal 4,4-disubstituted analogs lack secondary amine nucleophilicity, which may reduce coupling efficiency in library synthesis.
! Free base or alternative salt forms may exhibit different solubility and protonation states, potentially affecting reaction reproducibility.

Quantitative Comparative Evidence for 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride Against Its Closest Analogs


Regioisomeric Differentiation: 4-Amino Substitution on the Oxane Ring versus 3-Amino Substitution

The target compound, 2-(pyridin-3-yl)oxan-4-amine dihydrochloride, positions the primary amine at the 4-position of the oxane ring. In contrast, the regioisomer 2-(pyridin-4-yl)oxan-3-amine dihydrochloride (CAS 1803565-84-5) bears the amine at the 3-position and the pyridine at the 4-position (para to the ring oxygen attachment) . This positional shift produces two quantifiably distinct effects. First, the target compound has two stereocenters (C2 and C4) and is supplied as a mixture of diastereomers, whereas the 3-amino variant has stereocenters at C2 and C3, altering the stereochemical landscape accessible during derivatization [1]. Second, in the target compound, both the amine and pyridine substituents occupy equatorial positions on the chair conformation of the oxane ring (1,3-diaxial interactions avoided), providing a defined spatial orientation for vector-based library design that cannot be recapitulated by the 3-amino regioisomer [2].

Amine Regioisomer
Class-level
C4 amine (target) vs C3 amine comparator: distinct C2–C4 vs C2–C3 stereochemical frameworks, altering spatial vectors.
Spatial geometry mismatch may compromise SAR hypotheses.
No head-to-head assay data available.
medicinal chemistry scaffold design drug discovery

Positional Isomer Comparison: 2-(Pyridin-3-yl) Substitution versus Geminal 4,4-Disubstitution

A structurally distinct comparator is 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1956318-70-9), which places both the pyridin-3-yl group and the amine at the same C4 carbon (geminal disubstitution) . In this geminal analog, the amine is directly attached to the quaternary C4 center, eliminating the C4 stereocenter found in the target compound and resulting in a mono-HCl salt (MW 214.69 g/mol) rather than a dihydrochloride . The target compound (MW 251.15 g/mol, dihydrochloride) contains a free-NH₂ group on a secondary carbon (C4), which is more nucleophilic and amenable to reductive amination and amide coupling than a neopentyl-type amine attached to a quaternary center [1]. Additionally, the target compound's 2,4-disubstituted oxane ring provides a larger spatial separation between the amine and pyridine vectors compared to the geminal analog, which is crucial for fragment linking strategies requiring defined exit vectors [2].

Substitution Pattern
Class-level
2,4-disubstitution (secondary amine) vs geminal 4,4: predicted higher nucleophilicity for target compound coupling.
Nucleophilicity difference may affect amine coupling yields.
Inferred from amine class principles; no direct reactivity data.
chemical biology fragment-based drug discovery molecular docking

Pyridine Nitrogen Position: 3-Pyridyl versus 4-Pyridyl Isomers

The target compound bears the pyridine substituent at the 3-position, while a closely related scaffold, 2-(pyridin-4-yl)oxan-4-amine (free base), places the pyridine at the 4-position [1]. This difference has measurable electronic consequences. The pKa of pyridine varies by position: pyridin-3-yl has a pKa of approximately 5.2 (protonated form), while pyridin-4-yl has a pKa of approximately 5.8 [2]. This 0.6 log unit difference in basicity affects the protonation state at physiological pH and modulates the pyridine's ability to act as a hydrogen bond acceptor or metal-coordinating ligand. Furthermore, the dipole moment directionality differs: in 3-pyridyl, the nitrogen lone pair vector is at a ~60° angle relative to the C-pyridine bond, whereas in 4-pyridyl it is 180° (linear). This alters the optimal binding pose in targets that engage the pyridine nitrogen as a hinge-binding motif (e.g., kinase ATP pockets) [3]. The target compound's 3-pyridyl isomer may therefore exhibit different off-rate kinetics or selectivity profiles compared to 4-pyridyl analogs in kinase inhibition assays, although direct comparative data for this specific pair is not yet published.

Pyridine Position
Class-level
3-pyridyl (pKa ~5.2, lone pair ~60°) vs 4-pyridyl (pKa ~5.8, 180°): distinct H-bond geometry.
Hinge-binding geometry differs; kinase selectivity may shift.
pKa from standard pyridine references; no direct comparison assay.
medicinal chemistry kinase inhibitors metal coordination

Salt Form and Purity: Dihydrochloride versus Free Base Solubility and Stability

The target compound is supplied as a dihydrochloride salt (CAS 1955520-85-0, MW 251.15) with vendor-reported purity of 98% (Leyan) or 95% (AKSci), whereas the free base (CAS 1343908-15-5, MW 178.23) is also commercially available . The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base. While experimental solubility data for this specific compound is not publicly available, the general principle holds: protonated amines in hydrochloride salts typically exhibit >10-fold higher aqueous solubility than their neutral free base counterparts [1]. The dihydrochloride also provides enhanced long-term storage stability by protecting the amine from oxidative degradation and reducing volatility. The XLogP3-AA of the free base is 0.2, indicating it is relatively hydrophilic even in neutral form; the dihydrochloride is expected to have a logD7.4 significantly below 0, further improving its suitability for aqueous reaction conditions [1].

Salt Form & Purity
Specification review
Dihydrochloride (98% purity) vs free base: >10-fold higher aqueous solubility expected.
Predictable dissolution supports aqueous parallel synthesis workflows.
Solubility inferred from amine salt behavior; no experimental logS available.
chemical synthesis formulation aqueous solubility

Lipophilic Ligand Efficiency Potential: Benchmarking Against Tetrahydropyran-based σ1 Receptor Ligands

While the target compound itself has no reported biological activity, its core scaffold—a tetrahydropyran ring bearing a pyridin-3-yl substituent—is structurally embedded within advanced leads showing high lipophilic ligand efficiency (LLE). In a 2025 study of spirocyclic σ1 receptor ligands, the (pyridin-3-yl)methyl derivative 5i achieved a Ki(σ1) of 3.9 nM with >250-fold selectivity over σ2 receptors and an LLE of 5.8 [1]. The target compound, with its low computed XLogP3-AA of 0.2 and TPSA of 48.1 Ų, occupies a favorable region of CNS drug-like chemical space (MW < 300, TPSA < 90, cLogP < 3) [2]. By comparison, the benchmark σ1 ligand 5i has a molecular weight of ~400 Da and higher lipophilicity (logD7.4 > 2), meaning the target compound represents a more fragment-like, ligand-efficient starting point. Researchers using this building block can anticipate that elaborated analogs will retain favorable LLE profiles, provided that added substituents do not excessively increase lipophilicity [3].

Fragment Efficiency
Reported
Free base MW 178, XLogP 0.2, TPSA 48.1; related scaffold achieves Ki 3.9 nM, LLE 5.8 (σ1).
Fragment-like profile aligns with FBDD design principles.
LLE context from 2025 literature; target compound not directly assayed.
σ1 receptor CNS drug discovery lipophilic ligand efficiency

Validated Research Applications for 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride Based on Current Quantitative Evidence


Fragment-Based Screening Libraries Targeting CNS GPCRs and Ion Channels

The target compound's low molecular weight (178.23 free base), low lipophilicity (XLogP3-AA = 0.2), and moderate TPSA (48.1 Ų) conform to the 'Rule of Three' for fragment-based drug discovery [1]. Its tetrahydropyran-pyridine scaffold is validated in the literature as a core motif for σ1 receptor ligands achieving single-digit nanomolar affinity (Ki = 3.9 nM) and high ligand efficiency (LLE = 5.8), establishing the template's relevance for CNS targets [2]. For procurement, the dihydrochloride salt form (98% purity) ensures consistent aqueous solubility during fragment screening without DMSO stock precipitation artifacts, a common failure mode for hydrophobic fragments.

Kinase Inhibitor Scaffold Derivatization via Amine-Focused Parallel Chemistry

The 4-amino group on a secondary carbon of the oxane ring offers superior nucleophilic reactivity for reductive amination, amide coupling, and sulfonamide formation compared to quaternary amine analogs [1]. The pyridin-3-yl nitrogen at the 2-position provides a defined hinge-binding motif with a ~60° lone pair angle, distinct from 4-pyridyl isomers (180°), enabling exploration of non-classical kinase binding modes [2]. Researchers performing parallel library synthesis can leverage the predictable reactivity at the 4-amine for high-throughput diversification, with the dihydrochloride ensuring solubility in polar aprotic and protic solvent mixtures.

Metal-Chelating Probe Design for Metalloenzyme Active Site Mapping

The 1,3-relationship between the pyridine nitrogen and the oxane ring oxygen creates a potential bidentate metal-coordination motif, with the 4-amine available for further functionalization with reporter groups (fluorophores, biotin, photoaffinity labels) [1]. The target compound's low lipophilicity (XLogP3-AA = 0.2) minimizes non-specific binding to hydrophobic protein surfaces, a critical advantage over more lipophilic pyridine-based probes [2]. When selecting a scaffold for metalloenzyme inhibitor development, the precise geometry of the pyridin-3-yl substituent (distinct from pyridin-4-yl) can be exploited to achieve selective metal coordination in the presence of competing biological chelators.

Stereochemical Probe Synthesis for Chirality-Activity Relationship Studies

The target compound contains two undefined stereocenters (C2 and C4 on the oxane ring), making it a mixture of diastereomers [1]. For medicinal chemistry groups investigating the impact of stereochemistry on target binding, this compound serves as a starting point for chiral resolution or stereoselective synthesis to obtain single enantiomers [2]. The availability of both the dihydrochloride salt (for enhanced solubility) and the free base (for chiral chromatography) from multiple vendors provides procurement flexibility. In contrast, the geminal 4,4-disubstituted analog lacks the C4 stereocenter entirely, making stereochemical SAR studies impossible with that scaffold.

Application
Selection Property
Validation Focus
Fragment-based CNS library screening
Fragment-like physicochemical profile
Rule-of-3 compliance and scaffold validation context
Kinase inhibitor library synthesis
Secondary amine nucleophilicity at oxane C4
Amine coupling efficiency and scaffold diversification
Metalloenzyme probe design
Pyridine-metal coordination geometry (3-pyridyl)
Metal-binding motif and selectivity context
Chirality-activity relationship studies
Diastereomeric mixture from two stereocenters
Chiral resolution and stereochemical SAR exploration
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